2-[(2,3-Difluorobenzyl)thio]nicotinic Acid
Description
2-[(2,3-Difluorobenzyl)thio]nicotinic acid is a nicotinic acid derivative featuring a 2,3-difluorobenzylthio substituent at the 2-position of the pyridine ring. This compound is synthesized via nucleophilic substitution reactions, as exemplified in European Patent Application EP 4,374,877 A2, where intermediates such as ethyl 2-(2-(2,3-difluorobenzylidene)-1-phenylhydrazinyl)-2-methylpropanoate are used to yield the target compound with a reported synthesis efficiency of 65% . The fluorine atoms on the benzyl group enhance lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications, though specific biological data remain undisclosed in available literature.
Properties
Molecular Formula |
C13H9F2NO2S |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2-[(2,3-difluorophenyl)methylsulfanyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO2S/c14-10-5-1-3-8(11(10)15)7-19-12-9(13(17)18)4-2-6-16-12/h1-6H,7H2,(H,17,18) |
InChI Key |
PYWQNVILCWKUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CSC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Difluorobenzyl)thio]nicotinic Acid typically involves the reaction of 2,3-difluorobenzyl chloride with thiourea to form 2,3-difluorobenzylthiourea. This intermediate is then reacted with nicotinic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2-[(2,3-Difluorobenzyl)thio]nicotinic Acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Difluorobenzyl)thio]nicotinic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
2-[(2,3-Difluorobenzyl)thio]nicotinic Acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceutical agents targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(2,3-Difluorobenzyl)thio]nicotinic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key parameters of 2-[(2,3-Difluorobenzyl)thio]nicotinic acid with structurally related compounds:
Key Observations:
- Lipophilicity: The fluorinated benzyl group in the target compound increases log P (~2.5) compared to non-fluorinated analogues like 5-(2-furyl)nicotinic acid (log P ~1.2) . This aligns with fluorine’s electron-withdrawing nature and hydrophobic character.
Biological Activity
2-[(2,3-Difluorobenzyl)thio]nicotinic acid is a novel compound that has garnered attention for its significant biological activity, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This compound, characterized by its unique structural features, shows promise in various therapeutic applications, especially in neurology and antimicrobial treatments.
Chemical Structure and Properties
The molecular formula of 2-[(2,3-Difluorobenzyl)thio]nicotinic acid is C₁₃H₉F₂N₁O₂S, with a molecular weight of approximately 263.27 g/mol. The presence of difluorobenzyl thio group enhances its lipophilicity and metabolic stability, which are critical for drug development.
Biological Activity
Research indicates that 2-[(2,3-Difluorobenzyl)thio]nicotinic acid exhibits notable activity against various biological targets:
- Nicotinic Acetylcholine Receptors : The compound has been shown to effectively bind to nAChRs, enhancing receptor activation. This property makes it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of nicotinic acid can exhibit antimicrobial activities. For instance, compounds structurally related to 2-[(2,3-Difluorobenzyl)thio]nicotinic acid have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-[(2,3-Difluorobenzyl)thio]nicotinic acid, a comparison with similar compounds is useful:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 2-(Benzylthio)nicotinic acid | 112811-90-2 | C₁₃H₁₁N₁O₂S | Lacks fluorine substitution; simpler structure |
| 6-(Benzylthio)-5-methylnicotinic acid | 1355233-74-7 | C₁₄H₁₃N₁O₂S | Different position of thio group; additional methyl group |
| 2-(Trifluoromethylphenoxy)nicotinic acid | 215891 | C₁₃H₈F₃N₁O₃ | Contains trifluoromethyl group instead of difluorobenzyl |
The fluorinated structure of 2-[(2,3-Difluorobenzyl)thio]nicotinic acid enhances its binding affinity and selectivity toward nAChRs compared to non-fluorinated analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of nicotinic acid. For instance:
- Antimicrobial Activity : In a study examining acylhydrazones derived from nicotinic acid, certain compounds displayed promising antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, indicating a potential pathway for developing new antibacterial agents .
- Molecular Docking Studies : Molecular docking studies have shown that modifications in the structure of nicotinic acid derivatives can significantly influence their interaction with biological targets. This approach aids in predicting the binding affinity and optimizing lead compounds for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
